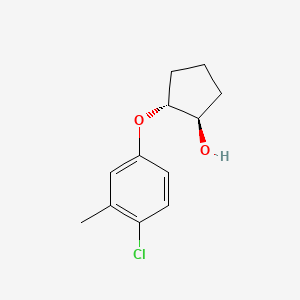
Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol is a chiral organic compound that features a cyclopentanol core substituted with a chloromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-chloro-3-methylphenol.
Formation of Intermediate: The cyclopentanone is first converted to a cyclopentanol intermediate through reduction using a reducing agent such as sodium borohydride.
Substitution Reaction: The intermediate is then reacted with 4-chloro-3-methylphenol in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of deoxygenated or hydrogenated products.
Substitution: Formation of substituted phenoxycyclopentanol derivatives.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,2R)-2-(4-chlorophenoxy)cyclopentan-1-ol
- Rel-(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol
- Rel-(1R,2R)-2-(4-bromophenoxy)cyclopentan-1-ol
Uniqueness
Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol is unique due to the specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-8-7-9(5-6-10(8)13)15-12-4-2-3-11(12)14/h5-7,11-12,14H,2-4H2,1H3/t11-,12-/m1/s1 |
InChI Key |
FMVFGVMNSBEAMS-VXGBXAGGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O[C@@H]2CCC[C@H]2O)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCC2O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















